Ins(1,4,5)-P3 hexapotassium salt;1,4,5-IP3 hexapotassium salt
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Overview
Description
D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (16): is a chemical compound that belongs to the family of inositol phosphates. Inositol phosphates play a crucial role as small, soluble second messengers in the transmission of cellular signals. This compound is particularly significant in signal transduction pathways, where it is involved in regulating various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) typically involves the phosphorylation of D-myo-Inositol. This process can be carried out using specific phosphorylating agents under controlled conditions. The reaction generally requires the presence of a base to facilitate the formation of the phosphate ester bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction may produce inositol phosphates with fewer oxygen atoms .
Scientific Research Applications
D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in cellular signaling pathways, particularly in the regulation of calcium levels within cells.
Medicine: It is studied for its potential therapeutic effects in treating diseases related to calcium signaling dysregulation.
Industry: It is used in the production of various biochemical products and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) involves its role as a second messenger in cellular signaling pathways. It acts by inhibiting the activity of specific kinases, leading to an increase in the levels of other inositol phosphates. This, in turn, regulates the activity of calcium-activated chloride channels and other cellular processes .
Comparison with Similar Compounds
- D-myo-Inositol 1,4,5-trisphosphate, trisodium salt
- D-myo-Inositol 1,3,4,5-tetrakisphosphate, potassium salt
- D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate, dodecasodium salt
Comparison: D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) is unique in its specific phosphorylation pattern, which gives it distinct properties in cellular signaling. Compared to other inositol phosphates, it has a specific role in inhibiting certain kinase activities and regulating calcium-activated chloride channels .
Properties
CAS No. |
103476-24-0 |
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Molecular Formula |
C6H9K6O15P3 |
Molecular Weight |
648.64 g/mol |
IUPAC Name |
hexapotassium;(2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
InChI Key |
DVOPWCOAGWTTEN-UHFFFAOYSA-H |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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